6-(4-Fluorophenyl)pyridazin-3-ol
Overview
Description
6-(4-Fluorophenyl)pyridazin-3-ol is a chemical compound with the molecular formula C10H7FN2O . It is not intended for human or veterinary use and is for research use only.
Molecular Structure Analysis
The molecular structure of 6-(4-Fluorophenyl)pyridazin-3-ol is characterized by a pyridazinone ring, which is a derivative of pyridazine containing nitrogen atoms at positions 1 and 2 in the ring along with a keto functionality .Physical And Chemical Properties Analysis
6-(4-Fluorophenyl)pyridazin-3-ol has a molecular weight of 190.174 Da . Other physical and chemical properties specific to this compound are not detailed in the search results.Scientific Research Applications
Selective COX-2 Inhibition and Anti-inflammatory Potential
Compounds structurally related to 6-(4-Fluorophenyl)pyridazin-3-ol, specifically vicinally disubstituted pyridazinones, exhibit potent and selective COX-2 inhibition. These compounds, such as ABT-963, are highlighted for their exceptional selectivity, improved solubility, oral anti-inflammatory potency, and safety profile in gastric regions in animal models. They effectively reduce prostaglandin E2 production and alleviate edema and nociception, suggesting potential therapeutic applications in pain and inflammation management associated with conditions like arthritis (Asif, 2016).
Antioxidant Activity Analysis
Analytical methods for determining antioxidant activity are critical in various scientific fields, from food engineering to medicine. The review by Munteanu and Apetrei (2021) elucidates the most important tests used to assess antioxidant capacity, including ORAC, HORAC, TRAP, TOSC, CUPRAC, and FRAP. These methodologies, based on spectrophotometry and electrochemical biosensors, facilitate the analysis of antioxidants and their capacity in complex samples, underscoring the importance of 6-(4-Fluorophenyl)pyridazin-3-ol and related compounds in antioxidant research (Munteanu & Apetrei, 2021).
Synthetic Pathways and Biological Activities
The synthesis of pyridazinone and pyridazinone derivatives, including those with 6-(4-Fluorophenyl)pyridazin-3-ol frameworks, is of significant interest due to their diverse biological activities, especially related to the cardiovascular system. Jakhmola et al. (2016) review various synthetic methods and highlight the cardiovascular implications of these compounds, indicating their potential in medicinal chemistry and pharmacological research (Jakhmola et al., 2016).
Optoelectronic Materials Development
Functionalized quinazolines and pyrimidines, including derivatives of 6-(4-Fluorophenyl)pyridazin-3-ol, are explored for their application in optoelectronic materials. Lipunova et al. (2018) discuss the incorporation of these compounds into π-extended conjugated systems, highlighting their significance in the creation of novel materials for organic light-emitting diodes (OLEDs), phosphorescent materials, and photosensitizers for solar cells. This underscores the versatility of 6-(4-Fluorophenyl)pyridazin-3-ol in the development of advanced materials (Lipunova et al., 2018).
Safety And Hazards
6-(4-Fluorophenyl)pyridazin-3-ol may cause skin irritation and serious eye irritation. It may also cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray of this compound. Use only outdoors or in a well-ventilated area. In case of skin contact, wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention .
properties
IUPAC Name |
3-(4-fluorophenyl)-1H-pyridazin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O/c11-8-3-1-7(2-4-8)9-5-6-10(14)13-12-9/h1-6H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWHTYHMWPIYECQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=O)C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50404317 | |
Record name | 6-(4-fluorophenyl)pyridazin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50404317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Fluorophenyl)pyridazin-3-ol | |
CAS RN |
58897-67-9 | |
Record name | 6-(4-fluorophenyl)pyridazin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50404317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(4-fluorophenyl)pyridazin-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.